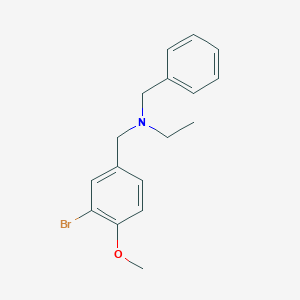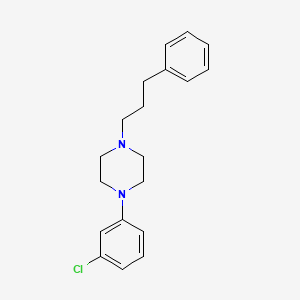![molecular formula C21H33NO2 B3852427 N-[2-(3,4-dimethoxyphenyl)ethyl]-N,3,7-trimethyl-2,6-octadien-1-amine](/img/structure/B3852427.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N,3,7-trimethyl-2,6-octadien-1-amine
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-N,3,7-trimethyl-2,6-octadien-1-amine, commonly known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist, and pharmacologist. TMA-2 is a potent psychedelic that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
TMA-2 acts primarily as a serotonin receptor agonist, specifically at the 5-HT2A and 5-HT2C receptors. These receptors are involved in regulating mood, cognition, and perception. TMA-2 binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in the profound alterations in perception, mood, and thought that are characteristic of psychedelic drugs.
Biochemical and Physiological Effects:
TMA-2 has been shown to produce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in brain activity and neurotransmitter release. TMA-2 has also been shown to produce alterations in perception, mood, and thought, including changes in visual perception, time perception, and ego dissolution.
实验室实验的优点和局限性
The use of TMA-2 in scientific research has several advantages and limitations. One advantage is its potency and selectivity for serotonin receptors, which allows for precise manipulation of the brain's serotonin system. Another advantage is its relatively long duration of action, which allows for prolonged observation of its effects. However, a major limitation is its potential for abuse and the lack of standardized dosing protocols. Additionally, the use of TMA-2 in scientific research is heavily regulated and requires specialized equipment and expertise.
未来方向
There are several future directions for the use of TMA-2 in scientific research. One direction is the study of its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Another direction is the development of new psychedelic drugs that target specific serotonin receptors and produce more desirable effects. Additionally, the study of the long-term effects of TMA-2 on the brain and behavior is an important area of research that requires further investigation.
Conclusion:
TMA-2 is a potent psychedelic drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Its use in scientific research has provided valuable insights into the neurobiology of psychedelic drugs and their potential therapeutic applications. However, the use of TMA-2 in scientific research is heavily regulated and requires specialized equipment and expertise. Further research is needed to fully understand the potential benefits and limitations of TMA-2 in scientific research and its potential therapeutic applications.
科学研究应用
TMA-2 has been used in scientific research to study its effects on the human brain and behavior. It is a potent psychedelic that produces profound alterations in perception, mood, and thought. TMA-2 has been shown to activate serotonin receptors in the brain, which are responsible for regulating mood, cognition, and perception. The use of TMA-2 in scientific research has provided valuable insights into the neurobiology of psychedelic drugs and their potential therapeutic applications.
属性
IUPAC Name |
(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,3,7-trimethylocta-2,6-dien-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2/c1-17(2)8-7-9-18(3)12-14-22(4)15-13-19-10-11-20(23-5)21(16-19)24-6/h8,10-12,16H,7,9,13-15H2,1-6H3/b18-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHCGUUNSTXNGE-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCN(C)CCC1=CC(=C(C=C1)OC)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CN(C)CCC1=CC(=C(C=C1)OC)OC)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N,3,7-trimethyl-2,6-octadien-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3852347.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B3852349.png)
![1-acetyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3852354.png)
![1,1'-[(2-fluorobenzyl)imino]di(2-propanol)](/img/structure/B3852360.png)
![6-chloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B3852365.png)
![2-[[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl](propyl)amino]ethanol](/img/structure/B3852371.png)
![1-methyl-4-[(5-methyl-2-furyl)methyl]-1,4-diazepane](/img/structure/B3852378.png)

![ethyl 1-[4-(benzyloxy)benzyl]-2-piperidinecarboxylate](/img/structure/B3852402.png)
![1-{4-[4-(4-pyridinylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3852412.png)


![N-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]cyclohexanamine](/img/structure/B3852447.png)